Pharmacology of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine: A Structural & Mechanistic Deep Dive
Pharmacology of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine: A Structural & Mechanistic Deep Dive
Topic: Pharmacology of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine in CNS Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine (CAS: 1017480-89-5) represents a specialized scaffold within the 2-phenylmorpholine class of central nervous system (CNS) agents. Structurally distinct from classic morpholine antidepressants like Reboxetine or metabolites like Hydroxybupropion, this compound integrates a gem-dimethyl substitution at the C2 position and a para-methoxy substituent on the phenyl ring at C6.
This guide provides a comprehensive technical analysis of its pharmacological profile, positing it as a potent Monoamine Reuptake Inhibitor (MRI) with a high probability of acting as a balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . We explore its structure-activity relationship (SAR), potential mechanism of action (MOA), and experimental protocols for validation in CNS research.
Chemical & Pharmacological Profile
Structural Identity
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IUPAC Name: 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine[1]
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Molecular Formula: C₁₃H₁₉NO₂
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Key Structural Features:
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Morpholine Core: Provides metabolic stability and favorable lipophilicity (LogP ~1.5–1.8) for Blood-Brain Barrier (BBB) penetration.[3][4]
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2,2-Dimethyl Substitution: A gem-dimethyl group adjacent to the ether oxygen. This steric bulk likely hinders metabolic O-dealkylation and restricts conformational flexibility, potentially enhancing selectivity for monoamine transporters.
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6-(4-Methoxyphenyl) Moiety: The para-methoxy group is a critical pharmacophore often associated with increased affinity for the Serotonin Transporter (SERT), distinguishing it from unsubstituted or chloro-substituted analogs (e.g., Phenmetrazine, Bupropion) which favor NET/DAT.
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Predicted Binding Profile
Based on the SAR of the 2-phenylmorpholine class (e.g., G-130, Phenmetrazine, Reboxetine), the expected binding profile is:
| Target | Predicted Affinity (K_i) | Functional Effect | Rationale |
| SERT | High (< 50 nM) | Reuptake Inhibition | 4-Methoxy substitution on phenyl ring typically enhances SERT binding (cf. Venlafaxine, Tramadol). |
| NET | Moderate-High (< 100 nM) | Reuptake Inhibition | Morpholine core with phenyl substitution is a privileged scaffold for NET binding. |
| DAT | Moderate (> 100 nM) | Reuptake Inhibition | 2,2-Dimethyl steric bulk may modulate DAT affinity compared to 3-methyl analogs (Phenmetrazine). |
| Sigma-1 | Potential (< 1 µM) | Agonist/Antagonist | Many 2-phenylmorpholines exhibit Sigma-1 affinity; 4-methoxy group often favors this interaction. |
Mechanism of Action (MOA)
The primary mechanism of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is the competitive inhibition of presynaptic monoamine transporters. By blocking the reuptake of Serotonin (5-HT) and Norepinephrine (NE), and potentially Dopamine (DA), it increases the synaptic concentration of these neurotransmitters, modulating downstream signaling pathways involved in mood, anxiety, and cognition.
Synaptic Signaling Pathway
The following diagram illustrates the compound's interference with monoamine recycling at the synaptic cleft.
Figure 1: Mechanism of Action illustrating the blockade of monoamine transporters (SERT/NET/DAT) by 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine, leading to elevated synaptic neurotransmitter levels.
Experimental Protocols for Validation
To validate the pharmacological profile of this compound, a tiered screening approach is recommended. These protocols are designed to be self-validating with appropriate positive and negative controls.
In Vitro Radioligand Binding Assay (Step 1)
Objective: Determine the affinity (
Materials:
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Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.
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Radioligands:
- Citalopram (for SERT)
- Nisoxetine (for NET)
- WIN 35,428 (for DAT)
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Test Compound: 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine (10 concentrations, 0.1 nM – 10 µM).
Protocol:
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Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
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Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (
concentration), and 25 µL test compound or vehicle. -
Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 120 min (DAT).
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Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.
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Quantification: Measure radioactivity via liquid scintillation counting.
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Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Functional Uptake Inhibition Assay (Step 2)
Objective: Confirm that binding translates to functional inhibition of monoamine uptake.
Protocol:
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Seeding: Plate HEK293-hSERT/NET/DAT cells in 96-well plates (50,000 cells/well).
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Pre-incubation: Add test compound (various concentrations) and incubate for 15 min at 37°C.
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Substrate Addition: Add fluorescent substrate (e.g., ASP+ for NET/DAT, IDT307 for SERT) or tritiated neurotransmitter.
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Uptake: Incubate for 10 min.
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Stop: Wash cells 3x with ice-cold buffer.
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Detection: Measure fluorescence or lyse cells and count radioactivity.
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Data: Plot % Inhibition vs. Log[Concentration] to determine functional
.
Structure-Activity Relationship (SAR) Analysis
The uniqueness of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine lies in its specific substitution pattern.
| Substituent | Position | Pharmacological Impact |
| Morpholine Ring | Core | Provides the basic nitrogen ( |
| 2,2-Dimethyl | C2 (Next to O) | Steric Shielding: Blocks metabolic attack at the 2-position, potentially increasing half-life ( |
| 4-Methoxy | Phenyl (C6) | SERT Selectivity: Electron-donating group at the para position is a classic determinant for SERT affinity (vs. 3-Cl or 3-CF3 which favor NET/DAT).Metabolic Liability: Potential site for O-demethylation by CYP2D6 to the phenol (active metabolite?). |
SAR Comparison Workflow
Figure 2: SAR comparison workflow highlighting the impact of specific structural features on pharmacological outcomes.
Translational Implications & Safety
Therapeutic Potential[5][6]
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Depression & Anxiety: As a potential SNRI/SNDRI, this compound could offer broad-spectrum antidepressant efficacy, particularly for anhedonia (via DA) and anxiety (via 5-HT).
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ADHD: The NET/DAT component suggests utility in attention deficit disorders, provided the psychostimulant liability is managed.
Safety Considerations
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CYP2D6 Polymorphism: The 4-methoxy group is a likely substrate for CYP2D6. Poor metabolizers might experience higher exposure.
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Stimulant Liability: Compounds with significant DAT inhibition (like Phenmetrazine) carry abuse potential. The 2,2-dimethyl substitution's effect on the "on-rate" at DAT would be a critical determinant of its addictive liability.
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Toxicity: Unlike para-methoxyamphetamine (PMA), which is a monoamine releaser and MAO inhibitor (high toxicity), morpholine reuptake inhibitors generally have a wider therapeutic index. However, QT prolongation (hERG channel blockade) should be assessed early.
References
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PubChem. (2025). 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine (Compound).[1][2] National Library of Medicine. [Link]
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Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 2-(3'-substituted phenyl)-3,5,5-trimethylmorpholine analogues of bupropion. Journal of Medicinal Chemistry. [Link]
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Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates and inhibitors in the treatment of stimulant abuse. AAPS Journal. [Link]
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Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[5] [Link]
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Rao, T. S., et al. (1998). Pharmacological characterization of the high-affinity binding of [3H]nisoxetine to the norepinephrine transporter in rat brain. Journal of Pharmacology and Experimental Therapeutics. [Link]
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- 1. molcore.com [molcore.com]
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